molecular formula C19H19ClN2O4S2 B11171629 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11171629
M. Wt: 439.0 g/mol
InChI Key: IIGZHCDOSAYMFU-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C19H19ClN2O4S2 This compound is notable for its unique structure, which includes a benzothiophene core, a sulfamoyl group, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the chloro group. The sulfamoyl group is then added through a sulfonation reaction, and finally, the methoxypropyl side chain is attached via an alkylation reaction. Each step requires specific reagents and conditions, such as the use of chlorinating agents, sulfonating agents, and alkylating agents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Safety protocols are strictly followed to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the benzothiophene core can interact with DNA or proteins. These interactions can lead to the modulation of cellular processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19ClN2O4S2

Molecular Weight

439.0 g/mol

IUPAC Name

3-chloro-N-[4-(3-methoxypropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H19ClN2O4S2/c1-26-12-4-11-21-28(24,25)14-9-7-13(8-10-14)22-19(23)18-17(20)15-5-2-3-6-16(15)27-18/h2-3,5-10,21H,4,11-12H2,1H3,(H,22,23)

InChI Key

IIGZHCDOSAYMFU-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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